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Compound of Interest

Compound Name: FMOC-D-TYR(ME)-OH

CAS No.: 201335-88-8

Cat. No.: B557605

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for N-α-

(9-Fluorenylmethoxycarbonyl)-O-methyl-D-tyrosine (Fmoc-D-Tyr(Me)-OH). Due to the limited

availability of published experimental spectra for this specific compound, this document

presents predicted data based on the analysis of its chemical structure and comparison with

similar Fmoc-protected amino acids. It also outlines the standard experimental protocols for

acquiring such data.

Core Spectroscopic Data
The structural formula of Fmoc-D-Tyr(Me)-OH is C₂₅H₂₃NO₅, with a molecular weight of 417.45

g/mol . The key functional groups amenable to spectroscopic analysis are the

fluorenylmethoxycarbonyl (Fmoc) group, the aromatic rings of tyrosine and fluorene, the

carboxylic acid, the secondary amine (amide), and the methyl ether.
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of Fmoc-D-Tyr(Me)-OH is expected to show distinct signals for the

protons of the Fmoc group, the D-tyrosine moiety, and the O-methyl group. The predicted

chemical shifts (δ) in a common NMR solvent like deuterochloroform (CDCl₃) are summarized

below.
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Assignment

Predicted

Chemical Shift

(ppm)

Multiplicity Integration

Coupling

Constant (J,

Hz)

Fmoc Aromatic

Protons
7.75 - 7.80 d 2H ~7.5

Fmoc Aromatic

Protons
7.55 - 7.65 d or t 2H ~7.4

Fmoc Aromatic

Protons
7.35 - 7.45 t 2H ~7.4

Fmoc Aromatic

Protons
7.25 - 7.35 t 2H ~7.4

Tyr Aromatic

Protons
7.05 - 7.15 d 2H ~8.5

Tyr Aromatic

Protons
6.80 - 6.90 d 2H ~8.5

NH (Amide) 5.20 - 5.40 d 1H ~8.0

α-CH 4.60 - 4.70 q 1H ~7.0

Fmoc CH₂ 4.35 - 4.50 m 2H -

Fmoc CH 4.15 - 4.25 t 1H ~7.0

O-CH₃ 3.75 - 3.85 s 3H -

β-CH₂ 3.10 - 3.20 m 2H -

COOH 10.0 - 12.0 br s 1H -

¹³C NMR (Carbon-13) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

predicted chemical shifts are detailed in the table below.
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Assignment Predicted Chemical Shift (ppm)

C=O (Carboxylic Acid) 175 - 178

C=O (Urethane) 155 - 157

Tyr C-O (Aromatic) 158 - 160

Fmoc C (Aromatic, Quaternary) 143 - 145

Fmoc C (Aromatic, Quaternary) 141 - 142

Tyr C (Aromatic, Quaternary) 129 - 131

Fmoc CH (Aromatic) 127 - 128

Tyr CH (Aromatic) 130 - 131

Fmoc CH (Aromatic) 126 - 127

Fmoc CH (Aromatic) 124 - 125

Tyr CH (Aromatic) 114 - 115

Fmoc CH (Aromatic) 119 - 121

Fmoc CH₂ 66 - 68

O-CH₃ 55 - 56

α-CH 54 - 56

Fmoc CH 46 - 48

β-CH₂ 37 - 39

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. While some vendors state that the material "passes test" for IR

identity, specific public domain spectra are scarce. The expected characteristic absorption

bands for Fmoc-D-Tyr(Me)-OH are listed below.
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

3300 - 2500 (broad) O-H Carboxylic Acid Stretch

~3300 N-H Amide Stretch

3100 - 3000 C-H Aromatic Stretch

2950 - 2850 C-H Aliphatic Stretch

~1760 C=O Urethane Carbonyl Stretch

~1710 C=O
Carboxylic Acid Carbonyl

Stretch

1600, 1580, 1480, 1450 C=C Aromatic Ring Stretch

~1520 N-H Amide II Bend

~1250 C-O Ether Stretch

~1230 C-O Carboxylic Acid Stretch

Mass Spectrometry (MS)
Mass spectrometry is a technique used to determine the mass-to-charge ratio (m/z) of ions. For

Fmoc-D-Tyr(Me)-OH (exact mass: 417.1576), electrospray ionization (ESI) is a common

technique.

Ion Formula Predicted m/z

[M+H]⁺ [C₂₅H₂₄NO₅]⁺ 418.16

[M+Na]⁺ [C₂₅H₂₃NNaO₅]⁺ 440.14

[M-H]⁻ [C₂₅H₂₂NO₅]⁻ 416.15

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of Fmoc-D-Tyr(Me)-OH in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of

400 MHz or higher.[1]

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Process the data with appropriate window functions (e.g., exponential multiplication)

before Fourier transformation.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Reference the spectrum to the solvent peak.

IR Spectroscopy
Sample Preparation:
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KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press

it into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source. This can be coupled with a liquid chromatography system (LC-MS) for separation

prior to analysis.[1]

Data Acquisition:

Infuse the sample solution directly into the ESI source or inject it into the LC system.

Acquire the mass spectrum in both positive and negative ion modes to observe protonated

([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

Set the mass analyzer to scan a relevant m/z range (e.g., 100-1000).

Visualizations
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The following diagrams illustrate the logical workflow for spectroscopic data interpretation and

the structural relationships within Fmoc-D-Tyr(Me)-OH.
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Caption: Workflow for Spectroscopic Data Interpretation.
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Caption: Structural Components of Fmoc-D-Tyr(Me)-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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